

"6-Bromo-2,3-difluorobenzaldehyde" molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-2,3-difluorobenzaldehyde**

Cat. No.: **B1336277**

[Get Quote](#)

Technical Guide: 6-Bromo-2,3-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Bromo-2,3-difluorobenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its physicochemical properties, including its molecular weight, and presents a detailed, plausible experimental protocol for its synthesis. Furthermore, it includes key characterization data and a visual representation of the synthetic workflow to aid researchers in their laboratory work.

Introduction

6-Bromo-2,3-difluorobenzaldehyde is an aromatic aldehyde containing bromine and fluorine atoms. This substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The presence of the aldehyde functional group allows for a wide range of chemical transformations, while the halogen substituents can be utilized for cross-coupling reactions or to modulate the electronic and lipophilic properties of target molecules. This guide serves as a technical resource for professionals working with this compound.

Physicochemical Properties and Molecular Weight

The fundamental properties of **6-Bromo-2,3-difluorobenzaldehyde** are crucial for its handling, application, and characterization.

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for **6-Bromo-2,3-difluorobenzaldehyde** is $C_7H_3BrF_2O$.^{[1][2][3]}

The molecular weight is calculated as follows:

- Carbon (C): 7 atoms \times 12.011 amu/atom = 84.077 amu
- Hydrogen (H): 3 atoms \times 1.008 amu/atom = 3.024 amu
- Bromine (Br): 1 atom \times 79.904 amu/atom = 79.904 amu
- Fluorine (F): 2 atoms \times 18.998 amu/atom = 37.996 amu
- Oxygen (O): 1 atom \times 15.999 amu/atom = 15.999 amu

Total Molecular Weight = 221.00 amu

This calculated molecular weight is consistent with values found in chemical supplier catalogs.
^{[3][4]}

Quantitative Data Summary

A summary of the key quantitative data for **6-Bromo-2,3-difluorobenzaldehyde** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₇ H ₃ BrF ₂ O	[1] [2] [3]
Molecular Weight	221.00 g/mol	[3] [4]
CAS Number	360576-04-1	[1]
Appearance	White to cream or pale brown crystals or powder	[1]
Melting Point	38.5-44.5 °C	[1]
Assay (by GC)	≥97.5%	[1]

Synthesis Protocol

The synthesis of **6-Bromo-2,3-difluorobenzaldehyde** can be achieved via ortho-lithiation of 1-bromo-2,3-difluorobenzene followed by formylation with N,N-dimethylformamide (DMF). The following is a detailed experimental protocol based on established methods for analogous transformations.

Materials and Reagents

- 1-Bromo-2,3-difluorobenzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
- N,N-Dimethylformamide (DMF), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)

- Ethyl acetate
- Hexanes

Experimental Procedure

- Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
- Initial Solution: The flask is charged with 1-bromo-2,3-difluorobenzene (1.0 eq) and anhydrous THF (to make a 0.5 M solution).
- Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
- Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature.
- Quenching: The reaction is quenched by the slow addition of 1 M HCl (2.0 eq) at -78 °C. The mixture is then allowed to warm to room temperature.
- Workup: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL), then dried over anhydrous MgSO₄.
- Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield **6-bromo-2,3-difluorobenzaldehyde** as a solid.

Characterization

The structure and purity of the synthesized **6-Bromo-2,3-difluorobenzaldehyde** can be confirmed by standard analytical techniques.

- ¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the aldehyde proton (CHO) at approximately δ 10.3 ppm, and multiplets in the aromatic region (δ 7.0-8.0 ppm)

corresponding to the two aromatic protons.

- ^{13}C NMR (100 MHz, CDCl_3): Expected signals would include the aldehyde carbonyl carbon at approximately δ 188-192 ppm, and aromatic carbons showing C-F and C-Br couplings.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak $[\text{M}]^+$ and $[\text{M}+2]^+$ pattern characteristic of a monobrominated compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **6-Bromo-2,3-difluorobenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **6-Bromo-2,3-difluorobenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. H31855.06 [thermofisher.com]
- 2. 6-Bromo-2,3-difluorobenzaldehyde [oakwoodchemical.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 6-Bromo-2,3-difluorobenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. ["6-Bromo-2,3-difluorobenzaldehyde" molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1336277#6-bromo-2-3-difluorobenzaldehyde-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com